((2R,5R)-5-methylpiperazin-2-yl)methanol
CAS No.:
Cat. No.: VC17853392
Molecular Formula: C6H14N2O
Molecular Weight: 130.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14N2O |
|---|---|
| Molecular Weight | 130.19 g/mol |
| IUPAC Name | [(2R,5R)-5-methylpiperazin-2-yl]methanol |
| Standard InChI | InChI=1S/C6H14N2O/c1-5-2-8-6(4-9)3-7-5/h5-9H,2-4H2,1H3/t5-,6-/m1/s1 |
| Standard InChI Key | ZAJCWYDHBKNPSQ-PHDIDXHHSA-N |
| Isomeric SMILES | C[C@@H]1CN[C@H](CN1)CO |
| Canonical SMILES | CC1CNC(CN1)CO |
Introduction
((2R,5R)-5-Methylpiperazin-2-yl)methanol is a piperazine derivative with a unique stereochemistry, denoted by the (2R,5R) configuration. This compound features a piperazine ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 2-position, contributing to its distinct structural properties. It is primarily used in chemical and pharmaceutical applications due to its ability to interact with biological systems and serve as a precursor in drug synthesis .
Synthesis
The synthesis of ((2R,5R)-5-Methylpiperazin-2-yl)methanol typically involves several key steps, including the use of chiral starting materials and catalysts to ensure the correct stereochemistry. Industrial production may employ continuous flow synthesis to enhance efficiency and yield.
Applications in Research
This compound is used in various fields of scientific research, including:
-
Chemistry: As a chiral building block in the synthesis of complex molecules.
-
Biology: To study enzyme-substrate interactions and protein folding.
-
Industry: In the production of fine chemicals and pharmaceuticals.
Hazard Information
-
CAS No.: 1404048-45-8 (without hydrochloride salt)
-
Hazard Statements: H302-H315-H319-H335
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (2R,5R)-5-Methylpiperazine-2-methanol hydrochloride | Hydroxymethyl and methyl groups | Potential antidepressant effects |
| 2-Methylpiperazine | Methyl group only | Broad use in pharmaceuticals |
| N-Methylpiperazine | N-substituted piperazine | Different interaction profiles |
| 1-(4-Methylpiperazinyl)-1-phenylmethanone | Additional aromatic ring | Distinct pharmacological effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume